molecular formula C3H4FN3O2S B2970408 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 1909316-19-3

4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No. B2970408
CAS RN: 1909316-19-3
M. Wt: 165.14
InChI Key: CQGYNQOPHBKPQX-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drugs .


Synthesis Analysis

The synthesis of 1,2,4-triazoles typically involves the reaction of thiosemicarbazides with α-haloketones . The yield and properties of the final product can be influenced by various factors such as the choice of solvent, temperature, and the nature of the substituents .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles can be analyzed using various spectroscopic techniques such as UV, IR, and NMR spectroscopy . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions due to the presence of multiple reactive sites in the molecule. For example, they can react with electrophiles at the nitrogen atoms, or undergo nucleophilic substitution reactions at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can be influenced by the nature of the substituents. For example, the melting point, solubility, and UV absorption can vary depending on the substituents .

Scientific Research Applications

Regioselective Synthesis and Functionalization

The regioselective synthesis of fluorosulfonyl 1,2,3-triazoles, including derivatives of 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride, from bromovinylsulfonyl fluoride demonstrates a metal-free, general approach for accessing various sulfonates, sulfonamides, and sulfonic acid derivatives. This method offers a straightforward route to complex structures that are otherwise challenging to synthesize using existing techniques (Thomas & Fokin, 2018).

Metal-Free Click Chemistry

Innovations in click chemistry have enabled the metal-free synthesis of functional 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride and organic azides. This protocol leverages the stability of acetylene-surrogate, ethenesulfonyl fluoride (ESF), to facilitate smooth reactions under metal-free conditions, yielding products in excellent yield. This development is crucial for synthesizing 1-substituted-1,2,3-triazoles, which are significant in modern chemistry due to their wide range of applications (Giel et al., 2019).

Transition Metal-Free Synthesis of Triazolyl Aliphatic Sulfonyl Fluorides

A metal-free method has been developed for the regioselective construction of aliphatic sulfonyl fluoride at the C4 position of 1,2,3-triazole rings, showcasing the potential of this compound in creating triazolyl aliphatic sulfonyl fluorides. This process highlights the efficiency of but-3-ene-1, 3-disulfonyl difluoride (BDF) in achieving high yields, underscoring the method's value in synthesizing aliphatic sulfonyl fluoride derivatives (Lucas, Qin, & Tang, 2021).

Functionalization of Proteins Using Sulfur-Triazole Exchange Chemistry

Sulfur-triazole exchange (SuTEx) chemistry has been utilized for liganding functional tyrosine sites on proteins, demonstrating the versatility of triazole derivatives in modifying protein function. This approach enables fine-tuning of reactivity through modifications of the adduct group and leaving group, facilitating the discovery of ligands for a broad range of tyrosine sites on proteins. This innovative use of triazole chemistry in protein modification opens new avenues for chemical proteomics and protein ligand discovery (Brulet et al., 2020).

Safety and Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The study of 1,2,4-triazoles is a rapidly evolving field with many potential applications in medicinal chemistry, materials science, and other areas. Future research will likely focus on the synthesis of new 1,2,4-triazole derivatives with improved properties and biological activities .

properties

IUPAC Name

4-methyl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FN3O2S/c1-7-2-5-6-3(7)10(4,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGYNQOPHBKPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909316-19-3
Record name 4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
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